molecular formula C10H16OS B14005924 3,5-Diethyl-1-methylthiopyran 1-oxide CAS No. 32398-61-1

3,5-Diethyl-1-methylthiopyran 1-oxide

Cat. No.: B14005924
CAS No.: 32398-61-1
M. Wt: 184.30 g/mol
InChI Key: RTBJVFURXROSRS-UHFFFAOYSA-N
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Description

3,5-Diethyl-1-methylthiopyran 1-oxide is an organic compound with the molecular formula C10H16OS It is characterized by a six-membered ring structure containing sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethyl-1-methylthiopyran 1-oxide typically involves the oxidation of 3,5-Diethyl-1-methylthiopyran. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the oxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The choice of oxidizing agent and reaction conditions can be optimized based on the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-1-methylthiopyran 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxide back to the corresponding thiopyran.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiopyran.

    Substitution: Various substituted thiopyrans depending on the nucleophile used.

Scientific Research Applications

3,5-Diethyl-1-methylthiopyran 1-oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Diethyl-1-methylthiopyran 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diethyl-1-methylthiopyran: The parent compound without the oxide group.

    3,5-Diethyl-1-methylsulfoxide: An oxidized form with a sulfoxide group.

    3,5-Diethyl-1-methylsulfone: A further oxidized form with a sulfone group.

Uniqueness

3,5-Diethyl-1-methylthiopyran 1-oxide is unique due to its specific oxidation state and the presence of both sulfur and oxygen atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

32398-61-1

Molecular Formula

C10H16OS

Molecular Weight

184.30 g/mol

IUPAC Name

3,5-diethyl-1-methylthiopyran 1-oxide

InChI

InChI=1S/C10H16OS/c1-4-9-6-10(5-2)8-12(3,11)7-9/h6-8H,4-5H2,1-3H3

InChI Key

RTBJVFURXROSRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CS(=C1)(=O)C)CC

Origin of Product

United States

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